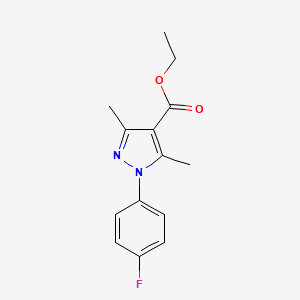
4-(4-Tert-butylphenyl)phenylboronic acid
Übersicht
Beschreibung
4-(4-Tert-butylphenyl)phenylboronic acid is a chemical compound with the CAS Number: 501944-49-6 . It has a molecular weight of 254.14 and its IUPAC name is 4-tert-butyl-4’-(dihydroxyboryl)-1,1’-biphenyl . It is used as a cross-coupling building block in the preparation of tetracyclines and tetracycline derivatives .
Synthesis Analysis
The synthesis of 4-(4-Tert-butylphenyl)phenylboronic acid involves a solution of para-tert-butylphenyl magnesium bromide prepared from para-tert-butylphenyl bromide and magnesium turnings in diethyl ether. This solution is added to tri-n-butyl borate in diethyl ether at -80° C, with stirring under argon .Molecular Structure Analysis
The molecular formula of 4-(4-Tert-butylphenyl)phenylboronic acid is C16H19BO2 . The InChI code is 1S/C16H19BO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11,18-19H,1-3H3 .Chemical Reactions Analysis
4-(4-Tert-butylphenyl)phenylboronic acid is used as a cross-coupling building block in the synthesis of tetracycline derivatives .Physical And Chemical Properties Analysis
4-(4-Tert-butylphenyl)phenylboronic acid is a white to off-white crystalline powder . It has a molecular weight of 178.04 g/mol .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
The compound has been incorporated into polymers, such as helical polymers, to investigate the effect of chain conformation on catalytic properties .
Interaction with Sialic Acid
Recent research has explored the interaction of phenylboronic acids (including this compound) with sialic acid as a new class of molecular targets. Such studies may have implications for drug delivery applications .
Safety and Hazards
4-(4-Tert-butylphenyl)phenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .
Wirkmechanismus
Target of Action
4-(4-Tert-butylphenyl)phenylboronic acid is primarily used as a cross-coupling building block in the synthesis of various organic compounds . It is particularly used in the preparation of tetracyclines and tetracycline derivatives .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling . This is a type of reaction where two different organic compounds are joined together with the help of a metal catalyst. The boronic acid group in the compound plays a crucial role in this reaction, acting as a nucleophile that forms a bond with an electrophile present in the target molecule .
Biochemical Pathways
biosynthesis of proteins . Tetracyclines are known to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit .
Pharmacokinetics
cell permeability . Boronic acids are known to form reversible covalent complexes with 1,2 and 1,3-diols, which could potentially influence their absorption and distribution .
Result of Action
The primary result of the action of 4-(4-Tert-butylphenyl)phenylboronic acid is the formation of new organic compounds through cross-coupling reactions . In the context of tetracycline synthesis, the resulting compounds have antibacterial properties .
Eigenschaften
IUPAC Name |
[4-(4-tert-butylphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWGMWCSASZVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



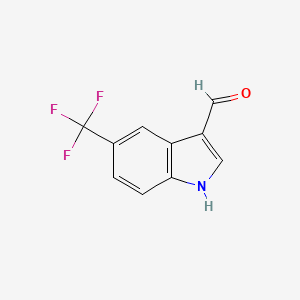




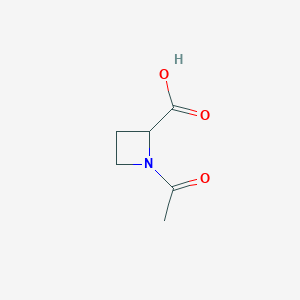
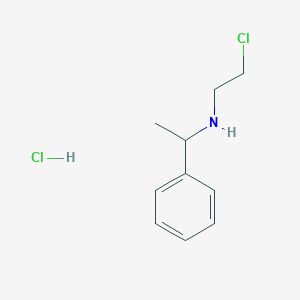

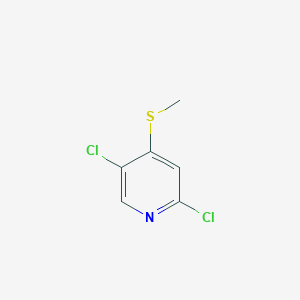
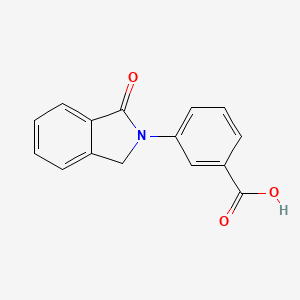
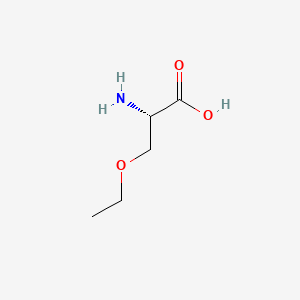
![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

